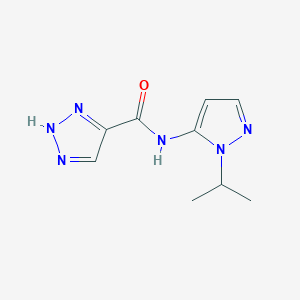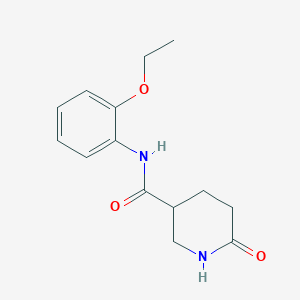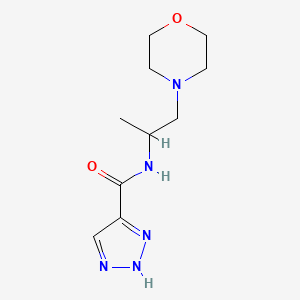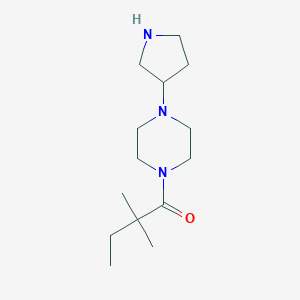
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The exact mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is not fully understood. However, it is known that this compound inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival. Inhibition of PARP-1 can lead to DNA damage and cell death, which may explain the anti-cancer effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. In addition, PARP-1 is also involved in the production of pro-inflammatory cytokines, which may explain the anti-inflammatory effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide.
Biochemical and Physiological Effects
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of the immune response. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been found to reduce oxidative stress and neuroinflammation in the brain, which may explain its potential neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is its ease of synthesis. This compound can be synthesized in high yields using a relatively simple process. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is its poor solubility in water. This can make it difficult to administer this compound in animal studies and clinical trials. In addition, the exact mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic effects.
未来方向
There are several future directions for research on N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. One area of research is the development of more soluble derivatives of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide that can be administered more easily in animal studies and clinical trials. Another area of research is the optimization of the therapeutic effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide by further understanding its mechanism of action. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases, which should be explored in future studies.
合成方法
The synthesis of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide involves the reaction of 2-propan-2-ylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of a base to form N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. The synthesis of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is a relatively simple process and can be achieved in high yields.
科学研究应用
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been studied for its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been studied for its potential neuroprotective effects. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation, which are both involved in the development of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6(2)15-8(3-4-11-15)12-9(16)7-5-10-14-13-7/h3-6H,1-2H3,(H,12,16)(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJVWDHRPXUKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)

![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)
![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)